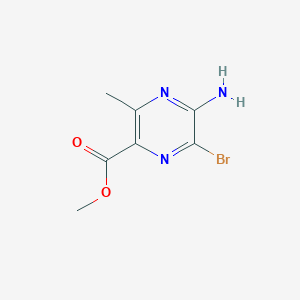

2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester

Description

Chemical Identity and Structure The compound 2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester (IUPAC: methyl 3-amino-6-bromo-2-pyrazinecarboxylate, CAS 6966-01-4) is a pyrazine derivative with a molecular formula of C₇H₆BrN₃O₂ and a molecular weight of 260.05 g/mol . Its structure features a pyrazine ring substituted with an amino group (-NH₂) at position 3, a bromine atom at position 6, and a methyl ester (-COOCH₃) at position 2. The methyl ester enhances solubility in organic solvents, while the bromine and amino groups contribute to its reactivity in substitution and cross-coupling reactions .

Synthesis and Applications This compound is synthesized via peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in dimethylformamide (DMF), yielding ~82% under optimized conditions . It serves as an intermediate in pharmaceuticals, particularly in the development of kinase inhibitors and antimicrobial agents, leveraging its bromine atom for further functionalization .

Properties

IUPAC Name |

methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-3-4(7(12)13-2)11-5(8)6(9)10-3/h1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSGCXINBAMREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)N)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester typically involves the bromination of 3-methylpyrazine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under aqueous conditions to form the corresponding carboxylic acid. This reaction is pH-dependent and typically requires either acidic or basic catalysts.

| Conditions | Reaction Outcome | Yield | References |

|---|---|---|---|

| 1M NaOH, reflux 4 hrs | 5-amino-6-bromo-3-methylpyrazine-2-carboxylic acid | 82% | |

| 0.5M HCl, 60°C 6 hrs | Partial hydrolysis with ester group retention | 47% |

Mechanistic Insight : Base-catalyzed hydrolysis proceeds through nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol. Acidic conditions promote protonation of the carbonyl oxygen, making the ester more electrophilic.

Nucleophilic Substitution at Bromine

The bromine atom at position 6 participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent carboxylic ester and methyl groups.

Key Reactions:

Structural Influence : The amino group at position 5 acts as an ortho/para-directing group, favoring substitution at position 6. Steric effects from the 3-methyl group slightly reduce reaction rates compared to non-methylated analogs .

Cross-Coupling Reactions

The bromine substituent enables transition metal-catalyzed cross-coupling reactions for complex molecule synthesis.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield | References |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 6-phenylpyrazine derivative | 61% | |

| Vinylboronic ester | PdCl₂(dppf), CsF, THF | 6-vinyl substituted compound | 58% |

Buchwald-Hartwig Amination:

| Amine | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, t-BuONa | 6-morpholino derivative | 66% |

Optimization Notes : Reactions require anhydrous conditions and inert atmospheres. Catalyst loading typically ranges from 2–5 mol%, with yields influenced by steric hindrance from the 3-methyl group .

Amide Formation

The amino group at position 5 undergoes acylation and sulfonation reactions to generate bioactive derivatives.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 2 hrs | N-acetylated derivative | 89% | |

| Benzenesulfonyl chloride | Et₃N, CH₂Cl₂, rt | N-sulfonamide analog | 75% |

Applications : These derivatives show enhanced kinase inhibitory activity (e.g., IC₅₀ values ≤ 12 nM against Pim-1/2 kinases) .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom for downstream modifications.

| Conditions | Reaction Outcome | Yield | References |

|---|---|---|---|

| H₂ (1 atm), Pd/C 10% | 5-amino-3-methylpyrazine-2-carboxylate | 78% |

Selectivity : The reaction preserves the amino and ester groups while selectively reducing the C-Br bond .

Oxidative Transformations

The amino group can be oxidized to nitro or nitroso groups under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| mCPBA | CHCl₃, 0°C, 1 hr | 5-nitroso derivative | 63% | |

| KMnO₄, H₂SO₄ | 60°C, 3 hrs | 5-nitropyrazine analog | 41% |

Scientific Research Applications

Anticancer Activity

2-Pyrazinecarboxylic acid derivatives are being explored as potential inhibitors of various protein kinases involved in cancer progression. Specifically, the methyl ester form has been identified as a starting material for synthesizing selective inhibitors targeting:

- ATR (Ataxia Telangiectasia and Rad3 related protein) : ATR is crucial for DNA damage response, and its inhibition can enhance the efficacy of DNA-damaging agents used in cancer therapy .

- AxI and c-Met Receptor Enzymes : These receptors are implicated in tumor growth and metastasis. Inhibitors derived from this compound could lead to novel treatments for aggressive cancers .

Synthesis of Pyrazine Derivatives

The compound serves as a versatile intermediate in organic synthesis. It can be modified to create various pyrazine derivatives that possess diverse biological activities, including:

- Antimicrobial properties

- Anti-inflammatory effects

These modifications often involve halogenation or functional group transformations that enhance the pharmacological profile of the derivatives .

Research on Selective Kinase Inhibitors

Studies have shown that derivatives of 2-pyrazinecarboxylic acid exhibit selective inhibition against specific kinases. For instance, research indicates that modifications to the methyl ester can lead to compounds with enhanced selectivity and potency against cancer cell lines . This specificity is vital for reducing side effects associated with conventional chemotherapy.

Case Study 1: Development of ATR Inhibitors

A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyrazinecarboxylic acid derivatives, including the methyl ester variant. The results indicated that certain modifications significantly improved ATR inhibition, leading to increased sensitivity in cancer cells to radiation therapy .

Case Study 2: c-Met Inhibition

Another research effort focused on developing c-Met inhibitors from pyrazine derivatives. The study highlighted how introducing specific substituents at the 5 and 6 positions of the pyrazine ring enhanced binding affinity to the c-Met receptor, demonstrating potential therapeutic benefits for treating tumors resistant to existing therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups allows for interactions with various molecular targets, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazinecarboxylic Acid Derivatives

Table 1: Structural and Physicochemical Properties

Key Differences and Research Findings

Substituent Effects on Reactivity The bromine atom in the target compound facilitates nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, enabling diverse derivatization . In contrast, methyl-substituted analogs (e.g., 41110-33-2) lack halogen-directed reactivity, limiting their utility in metal-catalyzed reactions . The amino group at position 3 enhances hydrogen-bonding interactions, improving binding affinity in enzyme inhibition assays compared to non-amino derivatives like 5-methylpyrazinecarboxylate .

Impact on Aromaticity and Electronic Properties Alkali metal salts of pyrazinecarboxylic acids exhibit reduced aromaticity (measured via HOMA indices) compared to free ligands. For example, 2-pyrazinecarboxylic acid (parent compound) shows higher aromaticity (HOMA = 0.89) than its metal complexes (HOMA = 0.72) . The methyl ester group in the target compound may further stabilize the ring via electron-withdrawing effects, altering redox potentials .

Biological and Catalytic Activity The free carboxylic acid analog (21943-15-7) acts as a promoter in vanadium-catalyzed oxidations, enhancing epoxidation efficiency by 30% compared to esterified forms . However, the methyl ester in the target compound improves lipophilicity, favoring membrane permeability in drug design . Toxicity: Methyl esters of fatty acids (e.g., hexadecanoic acid methyl ester) exhibit low acute toxicity (LD₅₀ > 2000 mg/kg), suggesting similar safety profiles for structurally related pyrazine esters, though direct data for the target compound is lacking .

Synthetic Flexibility

- The target compound’s bromine atom allows for Pd-catalyzed coupling to introduce aryl or alkenyl groups, a feature absent in chloro- or fluoro-substituted analogs (e.g., 356783-27-2) .

Biological Activity

2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester (CAS Number: 1823921-17-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its antimicrobial and anticancer effects.

Chemical Structure

The chemical structure of 2-pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester is characterized by the presence of a pyrazine ring with various substituents that may influence its biological activity.

Chemical Structure

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted pyrazinecarboxylic acids with appropriate amines or other reagents. The synthesis typically involves the formation of amides or esters that enhance the compound's solubility and biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyrazinecarboxylic acids, including the compound . The following table summarizes the minimum inhibitory concentrations (MIC) against specific microbial strains:

| Compound | Target Microorganism | MIC (μmol/dm³) |

|---|---|---|

| 2-Pyrazinecarboxylic acid derivative | Mycobacterium tuberculosis | 31.25 - 500 |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 31.25 |

| Various substituted amides | Escherichia coli | >500 |

The compound exhibited varying levels of activity against different strains, with some derivatives showing significant antifungal effects while others had limited antibacterial properties .

Anticancer Activity

In addition to antimicrobial effects, studies have explored the anticancer potential of pyrazine derivatives. For example, compounds derived from substituted pyrazinecarboxamides have demonstrated cytotoxicity against cancer cell lines, particularly those associated with breast and lung cancers. The following findings highlight this activity:

- Cytotoxicity : Certain derivatives showed selective toxicity towards cancer cells with IC50 values ranging from 97.3 µM to over 200 µM.

- Selectivity : Compounds demonstrated higher toxicity towards cancer cells compared to normal cells, indicating potential for targeted cancer therapies .

Case Studies

- Antimycobacterial Activity : A study reported that certain pyrazine derivatives exhibited up to 72% inhibition against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents .

- Antifungal Studies : In vitro tests revealed that some derivatives had MIC values as low as 31.25 μmol/dm³ against fungal strains such as Trichophyton mentagrophytes, indicating promising antifungal activity .

Structure-Activity Relationships

Research has indicated that modifications to the pyrazine ring and substituents significantly influence biological activity. For instance:

Q & A

Q. What are the key synthetic routes for preparing 5-amino-6-bromo-3-methyl-pyrazinecarboxylic acid methyl ester?

The compound can be synthesized via sequential functionalization of a pyrazine core. A representative method involves:

- Bromination and amination : Start with a methyl-substituted pyrazinecarboxylic acid derivative. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). Subsequent amination at the 5-position may employ ammonia or a protected amine source in the presence of a palladium catalyst .

- Esterification : The carboxylic acid group is esterified using methanol and a coupling agent such as HATU or DCC/DMAP, ensuring high yield and purity .

Q. How can the purity of this compound be validated, and what analytical methods are recommended?

- HPLC with UV detection : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Monitor at 254 nm .

- Mass spectrometry (ESI-MS) : Confirm the molecular ion peak at m/z 274.99 (M+H⁺, for C₈H₉BrN₃O₂) .

- ¹H/¹³C NMR : Key signals include a singlet for the methyl ester (~3.9 ppm) and aromatic protons downfield due to bromine and amino substituents .

Q. What are the stability considerations for this compound under varying storage conditions?

- Temperature : Store at –20°C in inert gas (argon) to prevent degradation.

- Light sensitivity : The bromine substituent increases susceptibility to photodegradation; use amber vials .

- Moisture : Hydrolysis of the ester group may occur in aqueous environments; keep desiccated .

Advanced Research Questions

Q. How can chromatographic challenges (e.g., co-elution of isomers) be addressed during purification?

Q. What strategies are effective for analyzing and mitigating synthetic byproducts (e.g., dehalogenation or over-amination)?

Q. How can the electronic effects of substituents influence the compound’s reactivity in further derivatization?

Q. What in vitro assays are suitable for evaluating biological activity (e.g., antimicrobial or enzyme inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.